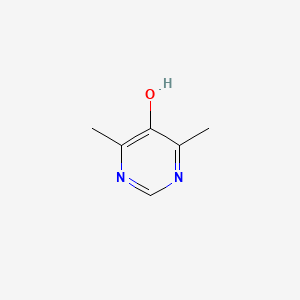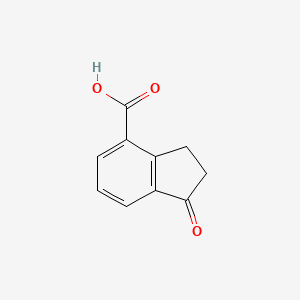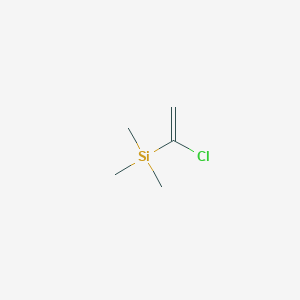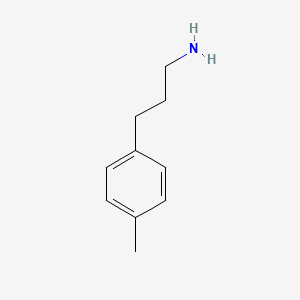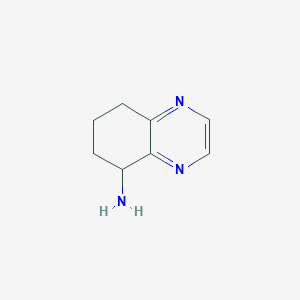
5,6,7,8-Tetrahydroquinoxalin-5-amine
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinoxalin-5-amine is a chemical compound with the molecular formula C8H11N3 . It has a molecular weight of 149.2 g/mol .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine involves the use of 5-azido-5,6,7,8-tetrahydroquinoxaline and 10% palladium on carbon (10 wt % of Pd/C) in methanol . The reaction is hydrogenated at 30 psi for 40 minutes .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinoxalin-5-amine is 1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinoxalin-5-amine has a molecular weight of 149.2 g/mol . Its IUPAC name is 5,6,7,8-tetrahydro-5-quinoxalinamine .Applications De Recherche Scientifique
Redox-Annulations and C-H Functionalization
Redox-annulation processes involving cyclic amines like 1,2,3,4-tetrahydroisoquinoline with electron-deficient compounds have been developed to achieve dual C-H functionalization. This methodology, utilizing acetic acid as the solvent and promoter, facilitates the construction of complex molecules through efficient transformations. These reactions provide access to structures related to natural products, indicating the potential of 5,6,7,8-Tetrahydroquinoxalin-5-amine in synthetic applications (Paul, Adili, & Seidel, 2019); (Zhu, Chandak, & Seidel, 2018).
Antimicrobial and Anticancer Activity
Compounds derived from 5,6,7,8-Tetrahydroquinoxalin-5-amine have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have highlighted the potential of these derivatives as promising candidates for further development in pharmaceutical applications. The exploration of substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides has led to the discovery of compounds with significant antibacterial and antifungal activities, as well as notable anticancer effects (Ahmed et al., 2018).
Antioxidant Properties
The antioxidant activities of fused heterocyclic compounds, including 1,2,3,4-tetrahydroquinolines and related compounds, have been evaluated, demonstrating the significant potential of these structures in the development of new antioxidants. These studies suggest the relevance of 5,6,7,8-Tetrahydroquinoxalin-5-amine derivatives in materials science and pharmacology, offering insights into the design of molecules with enhanced oxidative stability (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
Novel Synthetic Methodologies
Research has also focused on developing new synthetic methodologies leveraging the chemical properties of amines, including 5,6,7,8-Tetrahydroquinoxalin-5-amine, for constructing complex heterocyclic structures. These methodologies are critical for the efficient synthesis of diverse compounds with potential applications in drug discovery and material science (Yehia, Polborn, & Müller, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBOMCIPXOKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477536 | |
| Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoxalin-5-amine | |
CAS RN |
502612-46-6 | |
| Record name | 5,6,7,8-TETRAHYDROQUINOXALIN-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00477536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

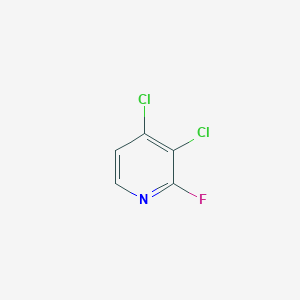
![7-Chloroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B1590118.png)
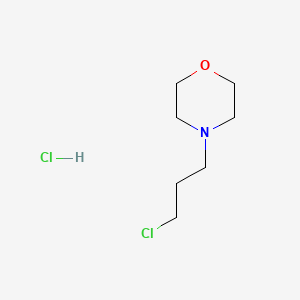
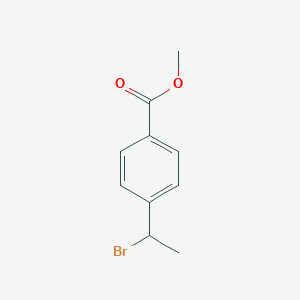
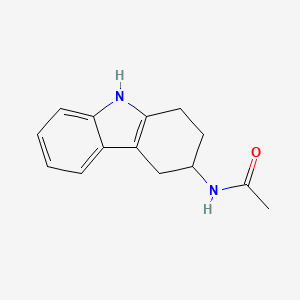
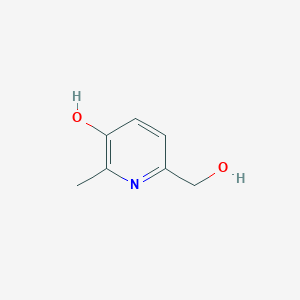
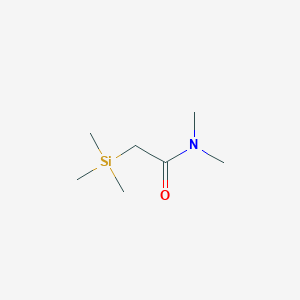
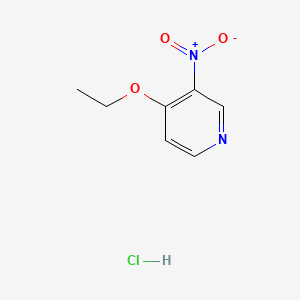
![5-Chlorothieno[3,2-b]pyridine](/img/structure/B1590127.png)
